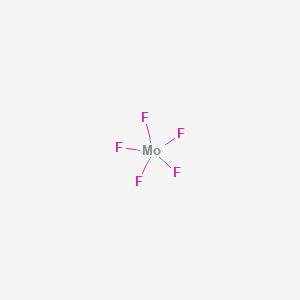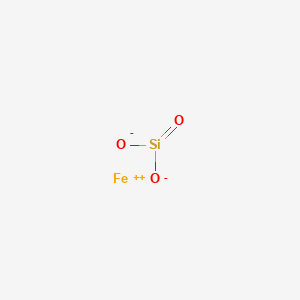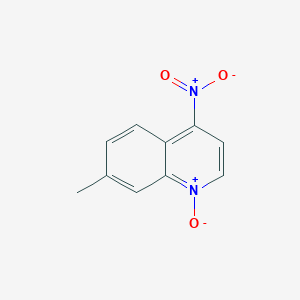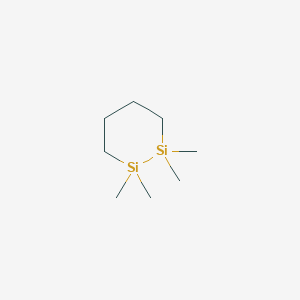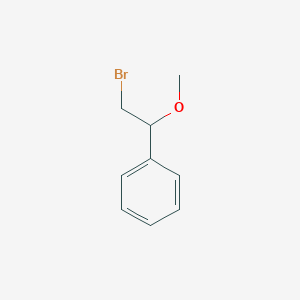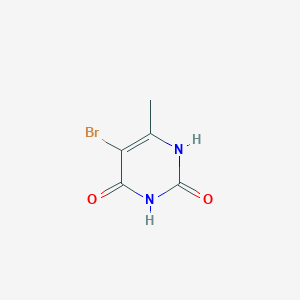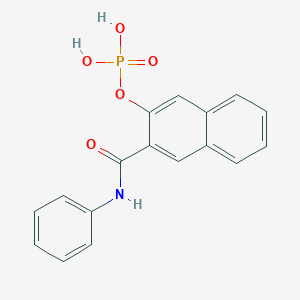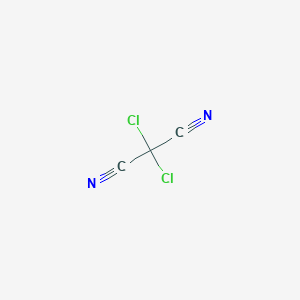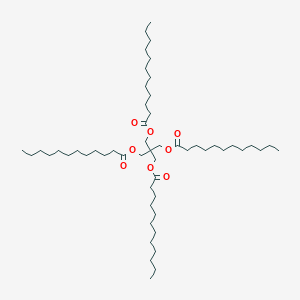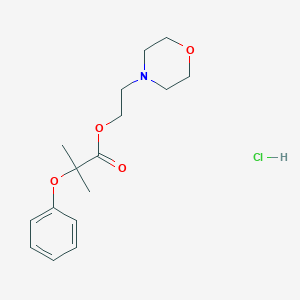
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride, also known as MIPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIPEP is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of phenoxyisobutyric acid and contains a morpholine ring in its structure. MIPEP has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
作用機序
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also activates the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also activates the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
実験室実験の利点と制限
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride also has a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has some limitations, including its low solubility in water and its limited stability in certain solvents. These limitations can make it challenging to use 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride in certain experimental settings.
将来の方向性
There are several future directions for research on 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride. One area of focus is the development of new synthesis methods that can improve the yield and purity of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride. Another area of focus is the exploration of new applications for 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride in scientific research. For example, 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride may have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride and its potential effects on various biological systems.
合成法
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride can be synthesized using a multi-step process that involves the reaction of phenoxyisobutyric acid with morpholine and other reagents. The synthesis of 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been described in detail in several scientific publications. The process involves the use of various chemical reactions, including esterification and acid-base reactions, to produce the final compound.
科学的研究の応用
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride has also been shown to have neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
10524-82-0 |
|---|---|
製品名 |
2-Morpholinoethyl 2-phenoxyisobutyrate hydrochloride |
分子式 |
C16H24ClNO4 |
分子量 |
329.82 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl 2-methyl-2-phenoxypropanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2,21-14-6-4-3-5-7-14)15(18)20-13-10-17-8-11-19-12-9-17;/h3-7H,8-13H2,1-2H3;1H |
InChIキー |
QFBWXEMAYCOFNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2.Cl |
正規SMILES |
CC(C)(C(=O)OCCN1CCOCC1)OC2=CC=CC=C2.Cl |
その他のCAS番号 |
10524-82-0 |
同義語 |
2-morpholinoethyl 2-phenoxyisobutyrate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




